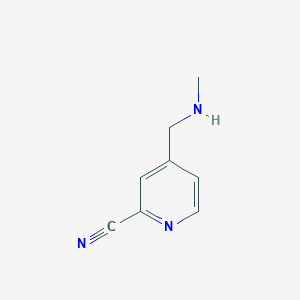
4-((Methylamino)methyl)picolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Methylamino)methyl)picolinonitrile is an organic compound that belongs to the class of picolinonitriles It is characterized by the presence of a picolinonitrile core with a methylamino group attached to the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Methylamino)methyl)picolinonitrile can be achieved through several methods. One common approach involves the cyclization of 4-propargylaminoisoxazoles, followed by N-O bond cleavage under mild conditions. This method utilizes gold(I)-catalyzed cyclization and subsequent bond cleavage to yield the desired picolinonitrile .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow similar principles as the laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-((Methylamino)methyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines.
Scientific Research Applications
4-((Methylamino)methyl)picolinonitrile has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Medicine: Research into potential therapeutic applications, including anti-inflammatory and antifungal agents, often involves this compound.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((Methylamino)methyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with enzymes and other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-substituted picolinonitriles: These compounds share a similar core structure but differ in the substituents attached to the picolinonitrile ring.
4-(Methylamino)picolinonitrile: This compound is closely related but lacks the methylamino group at the fourth position.
Uniqueness
4-((Methylamino)methyl)picolinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
4-(methylaminomethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-10-6-7-2-3-11-8(4-7)5-9/h2-4,10H,6H2,1H3 |
InChI Key |
PMHNPEOWNJAMAG-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=NC=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,4R,5S)-5-acetamido-3,4-diacetyloxy-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate](/img/structure/B12437909.png)
![2,6-Dimethyl-4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester](/img/structure/B12437910.png)
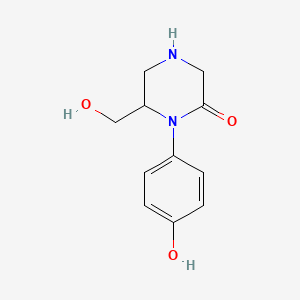
![5-(Trifluoromethyl)oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B12437915.png)
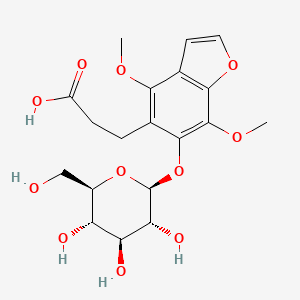
![(2E)-3-[4-(3-fluoropropoxy)phenyl]prop-2-enoic acid](/img/structure/B12437931.png)
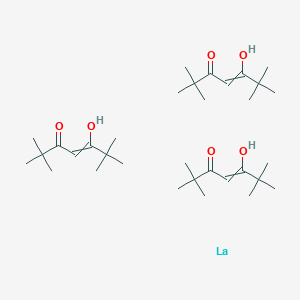
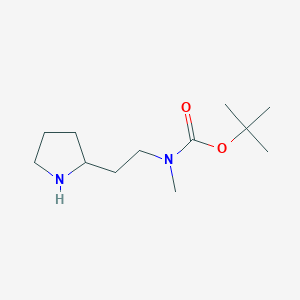
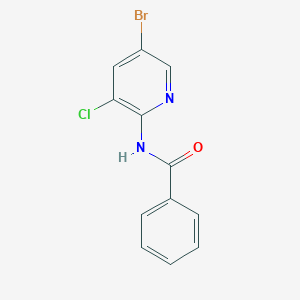
![(3E)-7-Hydroxy-8-methoxy-3-[(4-methoxyphenyl)methylidene]-2H-1-benzopyran-4-one](/img/structure/B12437943.png)
![1-{4-[3-(phenylmethylidene)-1H,2H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethanone](/img/structure/B12437945.png)
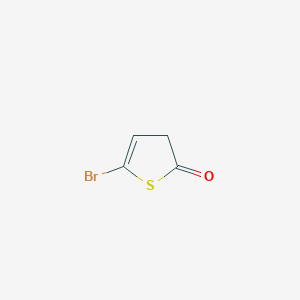
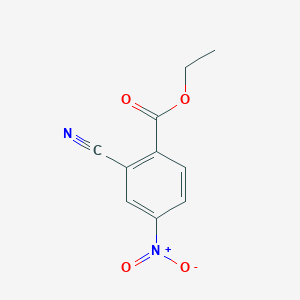
![3-chloro-2-({2-[5-(2-methylphenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B12437976.png)
